molecular formula C19H19N3O4 B7694783 3-methoxy-N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide

3-methoxy-N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide

Cat. No. B7694783
M. Wt: 353.4 g/mol
InChI Key: ZCHSPAHJVPNPMC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions . The process is promoted by the readily available base LDA (lithium diisopropylamide). This approach successfully achieves an efficient and selective synthesis of α-sulfenylated ketones without using transition-metal catalysts or organometallic reagents .


Chemical Reactions Analysis

The chemical reactions involving similar compounds include the direct alkylation of N,N-dialkyl benzamides with methyl sulfides . Preliminary mechanism studies reveal that the deprotonative aroylation of methyl sulfides is promoted by the directed ortho-lithiation of the tertiary benzamide with LDA .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a liquid form, a refractive index of n20/D 1.533 (lit.), a boiling point of 70 °C/0.1 mmHg (lit.), and a density of 1.085 g/mL at 25 °C (lit.) .

Safety and Hazards

The safety and hazards of similar compounds indicate that they are combustible liquids. The WGK is 3, and the flash point is 235.4 °F or 113 °C in a closed cup .

Future Directions

A study has reported the discovery of potent c-MET inhibitors with new scaffolds having different quinazoline, pyridine, and tetrahydro-pyridothienopyrimidine head groups . These compounds exhibited potent inhibitory activities against c-MET and high anticancer activity against tested cancer cell lines in vitro . This suggests that similar compounds could potentially be developed as c-MET inhibitors for cancer therapy .

properties

IUPAC Name

3-methoxy-N-[1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-12(20-18(23)14-5-4-6-16(11-14)25-3)19-21-17(22-26-19)13-7-9-15(24-2)10-8-13/h4-12H,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCHSPAHJVPNPMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C2=CC=C(C=C2)OC)NC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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